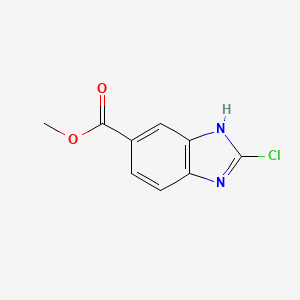

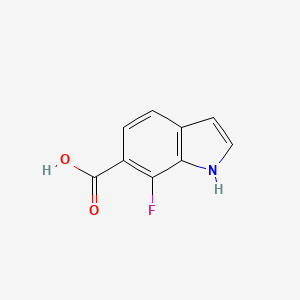

7-fluoro-1H-indole-6-carboxylic Acid

説明

7-fluoro-1H-indole-6-carboxylic acid is a chemical compound with the CAS Number: 908600-75-9 . It has a molecular weight of 179.15 and its IUPAC name is this compound . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6FNO2/c10-7-6 (9 (12)13)2-1-5-3-4-11-8 (5)7/h1-4,11H, (H,12,13) . The InChI key is LJUIVYSSKFZMBU-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 179.15 .科学的研究の応用

Synthesis of Biologically Active Compounds

The synthesis of compounds related to "7-fluoro-1H-indole-6-carboxylic Acid" has been pivotal in the development of molecules with anticancer properties. For instance, the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, an intermediate for anticancer drugs, showcases the importance of fluoroindole derivatives in medicinal chemistry (Jianqing Zhang et al., 2019). Similarly, amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives have shown significant anticancer activity, highlighting the therapeutic potential of fluoroindole derivatives (H. Bhatt et al., 2015).

Electrode Materials for Supercapacitors

Research on polyindole derivatives, such as poly(indole-6-carboxylic acid), has revealed their potential as high-performance electrode materials for supercapacitors. These derivatives exhibit significant specific capacitances and excellent stability, making them strong candidates for energy storage applications (Xiumei Ma et al., 2015).

Development of Novel Radiopharmaceuticals

Fluorinated indole derivatives have also been explored for their use in positron emission tomography (PET) radiopharmaceuticals. A simplified one-step method for synthesizing [(18) F]T807, a radiopharmaceutical for imaging tau pathologies, demonstrates the utility of fluoroindole chemistry in developing diagnostic tools for neurodegenerative diseases (T. Shoup et al., 2013).

Safety and Hazards

将来の方向性

Indole derivatives, such as 7-fluoro-1H-indole-6-carboxylic acid, have been gaining a lot of interest due to their physiological action . They exhibit various biologically vital properties and have been used in the treatment of various disorders in the human body . Therefore, the future directions in the study and application of this compound could involve further exploration of its biological activities and potential uses in medicinal chemistry.

作用機序

Target of Action

It is known that indole derivatives, which include 7-fluoro-1h-indole-6-carboxylic acid, bind with high affinity to multiple receptors . These receptors are involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives are known to influence various biological pathways . For example, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .

Pharmacokinetics

The pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Indole derivatives are known to have diverse biological activities and therapeutic possibilities .

生化学分析

Biochemical Properties

7-fluoro-1H-indole-6-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in metabolic pathways . These interactions are crucial for understanding the compound’s potential therapeutic applications and its role in modulating biochemical processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that indole derivatives can impact the expression of genes involved in cell proliferation, apoptosis, and differentiation . Additionally, this compound may alter cellular metabolism by affecting key metabolic enzymes and pathways, leading to changes in cellular energy production and utilization.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to various biochemical effects. The compound can bind to enzymes and proteins, inhibiting or activating their activity. For example, indole derivatives have been shown to inhibit enzymes involved in the synthesis of nucleic acids and proteins . Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can degrade over time, leading to a decrease in their biological activity . Additionally, long-term exposure to this compound may result in changes in cellular function, including alterations in cell proliferation, apoptosis, and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, this compound may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Understanding the dosage effects of this compound is crucial for determining its therapeutic window and potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . Additionally, this compound may affect metabolic flux and metabolite levels, influencing cellular energy production and utilization.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its biological effects. The compound can be transported by specific transporters and binding proteins, influencing its localization and accumulation within cells . Additionally, this compound may affect the distribution of other biomolecules, leading to changes in cellular function and metabolism.

Subcellular Localization

The subcellular localization of this compound is important for understanding its activity and function. The compound may be directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological activity.

特性

IUPAC Name |

7-fluoro-1H-indole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c10-7-6(9(12)13)2-1-5-3-4-11-8(5)7/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJUIVYSSKFZMBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=CN2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10470795 | |

| Record name | 7-fluoro-1H-indole-6-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908600-75-9 | |

| Record name | 7-Fluoro-1H-indole-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=908600-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-fluoro-1H-indole-6-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Nitrobenzyl 6-(1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1354228.png)

![1'-Benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]-4-one](/img/structure/B1354243.png)